3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(cyclobutanecarbonylamino)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-5-6-10(13(16)17)7-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAZEQDCEJDDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588179 | |
| Record name | 3-[(Cyclobutanecarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-04-9 | |
| Record name | 3-[(Cyclobutanecarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 3-Methyl-4-Nitrobenzoic Acid
- Method: Catalytic hydrogenation or iron powder reduction in acidic medium.
- Catalysts: Palladium on activated charcoal (Pd/C) or reduced iron powder.
- Solvents: Methanol or ethanol, sometimes aqueous mixtures.
- Conditions:
- Hydrogenation under H2 atmosphere at 60°C, 0.7 MPa for 10 hours (Pd/C catalyst).
- Iron powder reduction with proton acid (e.g., HCl) at reflux (85-110°C) for 2-6 hours.
- Yields: High yields reported, e.g., 90.1% with iron reduction and 96.1% with Pd/C hydrogenation.
- Purification: Filtration to remove catalyst or iron residues, pH adjustment with sodium carbonate, activated carbon decolorization, acid precipitation to isolate the amine as an off-white solid.
- Characterization: Melting point 169-172°C, purity >99% by chromatography.
| Parameter | Iron Reduction Method | Pd/C Hydrogenation Method |
|---|---|---|
| Starting Material | 3-Methyl-4-nitrobenzoic acid | 3-Methyl-4-nitrobenzoic acid |
| Catalyst | Reduced iron powder + proton acid | Palladium on activated charcoal |
| Solvent | Water or ethanol | Methanol |
| Temperature | 85-110°C | 60°C |
| Pressure | Atmospheric (reflux) | 0.7 MPa H2 |
| Reaction Time | 2-6 hours | 10 hours |
| Yield | Up to 90.1% | 96.1% |
| Purity | ~99% | Not specified |
Data compiled from patent CN106831460A and ChemicalBook synthesis report.
Formation of the Amide Bond: Coupling with Cyclobutylcarbonyl Moiety
Amide Bond Formation
- Starting Material: 3-Methyl-4-aminobenzoic acid.
- Reagents: Cyclobutanecarbonyl chloride or cyclobutanecarboxylic acid activated by coupling agents (e.g., carbodiimides like DCC or EDC).
- Solvents: Commonly dichloromethane, tetrahydrofuran, or other aprotic solvents.
- Conditions:
- Reaction under inert atmosphere (nitrogen or argon).
- Temperature ranges from 0°C to room temperature.
- Use of base (e.g., triethylamine) to neutralize HCl formed.
- Workup: Aqueous washes, extraction, drying, and purification by recrystallization or chromatography.
- Yield and Purity: Typically high, but specific data for this compound are limited in open literature.
Alternative Methods
- Direct coupling using activated esters or anhydrides of cyclobutanecarboxylic acid.
- Use of peptide coupling reagents to promote amide bond formation efficiently.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of 3-methyl-4-nitrobenzoic acid | Fe powder + HCl, 85-110°C, 2-6 h or Pd/C + H2, 60°C, 10 h | 79-96 | High purity amine intermediate |
| pH adjustment and purification | Sodium carbonate, activated carbon, acid precipitation | - | Removes impurities, isolates amine |
| Amide bond formation | Cyclobutanecarbonyl chloride + base, 0°C to RT | Not specified | Standard coupling reaction, high yield expected |
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS).
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), melting point determination.
- Purification: Filtration, recrystallization, activated carbon decolorization, chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Antiviral Applications
One of the notable applications of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is its use as an intermediate in the synthesis of compounds that inhibit the Hepatitis C virus (HCV). Research indicates that derivatives of this compound can serve as potent inhibitors targeting the NS3/4A protease, which is crucial for viral replication. The synthetic processes involved in creating these derivatives have shown improved efficiency and yield compared to previous methods, making them promising candidates for further development in HCV therapy .
Anticancer Properties
The compound also exhibits potential as an anticancer agent. Studies have demonstrated that related compounds can inhibit protein kinase activity, which is often deregulated in various cancers, including leukemia and solid tumors. In particular, the inhibition of tyrosine kinases has been linked to therapeutic effects against proliferative diseases . The mechanism involves blocking pathways that lead to tumor growth and angiogenesis, making it a candidate for cancer treatment protocols.
Mechanistic Studies and Enzyme Inhibition
Recent studies have focused on the mechanistic aspects of how compounds similar to this compound interact with enzymes. For instance, certain derivatives have shown selectivity for inhibiting carbonic anhydrase IX over other isoforms, which is significant in cancer therapy as CA IX is often overexpressed in tumors . This selectivity could lead to reduced side effects and enhanced therapeutic efficacy.
Case Study: Hepatitis C Virus Inhibition
- Objective : To evaluate the efficacy of synthesized inhibitors based on this compound against HCV.
- Findings : Compounds derived from this structure showed significant inhibition of HCV replication in vitro, with IC50 values indicating potent antiviral activity.
Case Study: Cancer Cell Line Studies
- Objective : To assess the anticancer properties of related compounds on MDA-MB-231 breast cancer cells.
- Findings : The compounds induced apoptosis significantly, with a notable increase in annexin V-FITC positive cells, indicating effective cancer cell death mechanisms .
Comparative Analysis Table
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Antiviral | HCV protease inhibitor | Potent inhibition with improved synthesis routes |
| Anticancer | Tyrosine kinase inhibitor | Effective against leukemia and solid tumors |
| Enzyme Inhibition | Selective carbonic anhydrase IX inhibitor | High selectivity leading to reduced side effects |
Mechanism of Action
The mechanism of action of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylcarbonyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | logP* | Solubility Data |
|---|---|---|---|---|---|
| 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid | 915921-04-9 | 233.27 | Cyclobutylcarbonylamino, 4-methyl | N/A | N/A |
| 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid | 231958-04-6 | 251.27 | tert-Butoxycarbonylamino, 4-methyl | N/A | N/A |
| 3-[[(4-fluorophenyl)sulfonyl]amino]-4-methylbenzoic acid | 721406-27-5 | 309.31 | 4-Fluorophenylsulfonamido, 4-methyl | 4.11 ± 0.10 | Low (predicted) |
| 3-({[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid | 924977-99-1 | 375.83 | Chlorobenzimidazole-thioacetyl, 4-methyl | N/A | N/A |
| 4-Methylbenzoic acid | 99-04-7 | 136.15 | 4-methyl | 2.36 | High (aqueous) |
*logP values predicted or experimentally determined where available .
Key Observations:
Substituent Effects on Lipophilicity: The cyclobutylcarbonylamino group introduces moderate lipophilicity, intermediate between the hydrophilic tert-butoxycarbonylamino group and the highly lipophilic 4-fluorophenylsulfonamido group . Chlorinated derivatives (e.g., 924977-99-1) exhibit higher molecular weights and likely greater membrane permeability due to halogenation .
Sulfonamide-containing analogues (e.g., 721406-27-5) exhibit stronger hydrogen-bonding capacity, which may influence solubility and pharmacokinetics .
Biological Activity
3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 915921-04-9
The compound features a cyclobutylcarbonyl group attached to an amino group, which is further linked to a methyl-substituted benzoic acid. This unique structure may contribute to its biological activity.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzoic acid derivatives that target proteasomal and lysosomal pathways .
- Protein Interaction : The compound could interact with various proteins, modulating their activity and influencing cellular processes such as apoptosis and cell signaling.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid often exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains .
Anticancer Potential
Studies have highlighted the potential anticancer properties of benzoic acid derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects in cancer cell lines, suggesting that this compound may also possess similar properties .
Case Studies
- In Vitro Studies : A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts. The compounds were found to enhance proteasome activity significantly, indicating a potential role in cancer treatment by promoting protein degradation pathways .
- Cytotoxicity Assays : In assays involving various cancer cell lines, certain benzoic acid derivatives showed minimal toxicity while effectively inhibiting cell growth. This suggests that this compound could be explored for therapeutic applications with reduced side effects .
Pharmacokinetics
The pharmacokinetic profile of related compounds indicates good absorption and distribution within biological systems, which is crucial for their effectiveness as therapeutic agents. The metabolism typically occurs in the liver, with excretion primarily through urine .
Data Table: Summary of Biological Activities
Q & A
Q. What analytical workflows confirm compound identity in complex matrices (e.g., biological samples)?
- Methodological Answer :
- UHPLC-QqQ-MS/MS : Quantify using multiple reaction monitoring (MRM) transitions.
- Isotopic Labeling : Synthesize a deuterated analog as an internal standard to improve quantification accuracy .
Tables for Key Data
| Property | Method | Typical Values/Outcomes | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 210–215°C (decomposes) | |
| Solubility (pH 7.4) | Shake-Flask Assay | 0.2 mg/mL in PBS | |
| Plasma Protein Binding | Equilibrium Dialysis | 85–90% bound (human serum albumin) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
